molecular formula C6H6BrF3N2 B1376708 4-bromo-1-(3,3,3-trifluoropropyl)-1H-pyrazole CAS No. 1343062-63-4

4-bromo-1-(3,3,3-trifluoropropyl)-1H-pyrazole

Cat. No. B1376708
CAS RN: 1343062-63-4
M. Wt: 243.02 g/mol
InChI Key: LQEUMDCDRJXBAC-UHFFFAOYSA-N
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Description

“4-bromo-1-(3,3,3-trifluoropropyl)-1H-pyrazole” is a chemical compound with the CAS Number: 1343062-63-4 . It has a molecular weight of 243.03 and is widely used in various fields of research and industries.


Molecular Structure Analysis

The IUPAC name for this compound is 4-bromo-1-(3,3,3-trifluoropropyl)-1H-pyrazole . The InChI code for this compound is 1S/C6H6BrF3N2/c7-5-3-11-12(4-5)2-1-6(8,9)10/h3-4H,1-2H2 .


Physical And Chemical Properties Analysis

This compound is a liquid at room temperature .

Scientific Research Applications

Copper-Catalyzed Synthesis of Pyrazoles

A study by Lu et al. (2019) explored the copper-catalyzed cycloaddition of 2-bromo-3,3,3-trifluoropropene with N-arylsydnone derivatives to produce a series of 4-trifluoromethyl pyrazoles. This method demonstrated high regioselectivity and provided an efficient route for synthesizing such compounds (Lu et al., 2019).

Study of Tautomerism

Trofimenko et al. (2007) investigated the tautomerism of various 4-bromo-1H-pyrazoles in both solid state and solution using multinuclear magnetic resonance spectroscopy and X-ray crystallography. This study provides insights into the structural behavior of these compounds under different conditions (Trofimenko et al., 2007).

Synthesis of 4-Aryl-1H-pyrazoles

Ichikawa et al. (2010) developed a method for synthesizing 4-aryl-1H-pyrazoles via the Suzuki-Miyaura cross-coupling reaction between 4-bromo-1H-1-tritylpyrazole and arylboronic acids. This process facilitated the direct synthesis of functional group-containing 4-aryl-1H-pyrazoles (Ichikawa et al., 2010).

Antibacterial and Antifungal Activities

Pundeer et al. (2013) reported the synthesis of new 4-bromo-1H-pyrazole derivatives and evaluated their antibacterial and antifungal activities. The study highlighted the potential of these compounds in combating various microbial strains, suggesting their significance in medicinal chemistry (Pundeer et al., 2013).

Directed Lithiation and Functionalization

Heinisch et al. (1990) described the directed lithiation of 4-bromo-1-phenyl-sulphonylpyrazole, leading to various disubstituted pyrazoles. This study provides a convenient approach to modifying pyrazole structures for different applications (Heinisch et al., 1990).

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

4-bromo-1-(3,3,3-trifluoropropyl)pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BrF3N2/c7-5-3-11-12(4-5)2-1-6(8,9)10/h3-4H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQEUMDCDRJXBAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NN1CCC(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BrF3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-bromo-1-(3,3,3-trifluoropropyl)-1H-pyrazole

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